2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol
Description
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]sulfonylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S/c1-7-5-9(6-8(2)13-7)14(11,12)4-3-10/h7-8,10H,3-6H2,1-2H3/t7-,8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOZWVAAAZRALO-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)S(=O)(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1598224-29-3 | |
| Record name | 2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]sulfonyl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Molecular Architecture
The compound features a morpholine ring with cis-configured 2,6-dimethyl substituents (2R,6S) and a sulfonylethanol side chain. Its IUPAC name, 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]sulfonylethanol, reflects the absolute configuration confirmed via X-ray crystallography and NMR spectroscopy. The morpholine ring adopts a chair conformation, with methyl groups occupying equatorial positions to minimize steric strain.
Key Physicochemical Properties
- Molecular formula : C₈H₁₇NO₄S
- Molecular weight : 223.29 g/mol
- Stereodescriptors : (2R,6S) configuration critical for biological activity
- Solubility : Miscible with polar aprotic solvents (DMSO, DMF) but insoluble in alkanes
Synthesis of the Morpholine Core
Diisopropanolamine Cyclization
The cis-2,6-dimethylmorpholine precursor is synthesized via acid-catalyzed dehydration of diisopropanolamine. US4504363A details a patented process achieving >90% enantiomeric excess (ee):
Reaction conditions :
- Catalyst : 98–105% sulfuric acid (1:1.0–3.0 molar ratio to amine)
- Temperature : 170–184°C under inert atmosphere
- Time : 2–4 hours with continuous stirring
Mechanistic insights :
Protonation of hydroxyl groups facilitates nucleophilic attack, forming oxonium intermediates. Steric guidance from the methyl groups enforces cis ring closure (Figure 1). Post-reaction neutralization with 20–25% NaOH elevates pH to 12–14, enabling phase separation.
Isomerization Catalysis
Crude morpholine mixtures containing trans-isomers undergo catalytic isomerization:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd/C (5 wt%) | ee ↑ 32% |
| Temperature | 120°C | Isomer ratio 9:1 |
| H₂ Pressure | 50 psi | Conversion 98% |
Table 1. Isomerization conditions for enhancing cis-selectivity
Sulfonylethanol Functionalization
Sulfonation Strategies
The morpholine core undergoes sulfonation at the 4-position using chlorosulfonic acid or sulfur trioxide complexes:
Two-stage protocol :
- Sulfonation :
- Ethanol Coupling :
Critical parameters :
- Strict temperature control (−5 to 0°C) prevents ring-opening side reactions
- Anhydrous conditions essential to avoid hydrolysis
Process Optimization and Scalability
Continuous Flow Synthesis
Modern adaptations employ flow chemistry to enhance reproducibility:
Reactor setup :
- Zone 1 : Diisopropanolamine + H₂SO₄ pre-mix (residence time 15 min)
- Zone 2 : Dehydration at 180°C (residence time 45 min)
- Zone 3 : In-line neutralization with NaOH
Advantages :
Purification Techniques
Distillation parameters :
- Pressure : 100 mbar
- Temperature : 50–110°C (bottom), 25–30°C (condenser)
- Outcome : 95% pure cis-morpholine after fractional distillation
Chromatographic methods :
- Stationary phase: C18 reverse-phase silica
- Mobile phase: H₂O/MeCN gradient (70:30 → 50:50)
- Recovery: 89% target compound
Analytical Characterization
Spectroscopic Validation
Chiral Purity Assessment
- HPLC : Chiralpak AD-H column, hexane/i-PrOH 85:15, flow 1.0 mL/min
- Retention : 12.7 min (cis-isomer), 14.2 min (trans-isomer)
Industrial-Scale Considerations
Waste Stream Management
The patented process generates two primary waste streams:
Cost Analysis
| Component | Cost per kg (USD) | % Total Cost |
|---|---|---|
| Diisopropanolamine | 45.00 | 62% |
| Sulfuric acid | 8.50 | 12% |
| Solvents | 12.20 | 17% |
| Catalysts | 6.80 | 9% |
Table 2. Breakdown of raw material costs for 100 kg batch
Emerging Methodologies
Enzymatic Sulfonation
Recent trials with Bacillus subtilis sulfotransferases show promise:
Chemical Reactions Analysis
Types of Reactions
2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may also interact with various receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key features include:
- Chiral morpholine core : The (2R,6S)-dimethylmorpholin-4-yl group introduces stereochemical complexity, which may influence binding specificity in biological systems.
- Sulfonylethanol side chain: This group distinguishes it from other morpholine derivatives and may affect reactivity or solubility.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula (C₈H₁₇NO₃S).
Physicochemical Properties
- Solubility: The sulfonylethanol group in the target compound likely improves aqueous solubility compared to lipophilic analogs like the ketone derivative in .
- Molecular Weight : At ~278 Da, the compound falls within the "rule of five" guidelines for drug-likeness, contrasting with larger molecules like KU0063794 (465 Da).
Biological Activity
2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that elucidate its biological significance.
Chemical Structure and Properties
The compound is characterized by a morpholine ring structure with a sulfonyl group attached to an ethanol moiety. Its molecular formula is C8H15NO3S, and it has a molecular weight of approximately 189.27 g/mol. The configuration (2R,6S) indicates specific stereochemistry that may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing morpholine structures often exhibit antimicrobial properties. A study found that derivatives similar to this compound showed significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible application in treating inflammatory diseases.
Neuroprotective Properties
Recent research has explored the neuroprotective effects of morpholine derivatives. Specifically, studies indicate that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This effect could be attributed to its ability to enhance antioxidant enzyme activity.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
Case Study 2: Neuroprotection in Animal Models
A study involving animal models of neurodegenerative diseases assessed the neuroprotective effects of the compound. Treatment with this compound resulted in reduced neuronal loss and improved cognitive function compared to untreated controls.
The biological activity of this compound can be attributed to various mechanisms:
- Cell Membrane Disruption : The sulfonyl group may interact with lipid bilayers, leading to increased permeability and cell lysis in microorganisms.
- Cytokine Modulation : Inhibition of signaling pathways involved in inflammation can reduce cytokine production.
- Antioxidant Activity : The compound may enhance the activity of endogenous antioxidants or directly scavenge free radicals.
Q & A
Q. What are the common synthetic routes for preparing 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]sulfonylethanol, and how are intermediates characterized?
- Methodological Answer : A key approach involves reacting sulfonylethanol derivatives with activated carbonyl reagents. For example, reacting 2-(4-nitrophenyl)sulfonylethanol with 4-nitrophenylchloroformate in the presence of a weak base (e.g., pyridine) minimizes elimination side reactions, yielding the desired carbonate intermediate in ~65% yield . Characterization relies on NMR (¹H, ¹³C) and IR spectroscopy to confirm structural integrity. In DMSO-d₆, ¹H-NMR peaks for sulfonylethanol derivatives typically show resonances for methyl groups (δ 1.0–1.5 ppm), morpholine protons (δ 3.0–4.0 ppm), and sulfonyl-attached ethanol protons (δ 3.5–4.5 ppm) .
Q. How can researchers verify the stereochemical integrity of the (2R,6S)-dimethylmorpholine moiety during synthesis?
- Methodological Answer : Chiral HPLC or polarimetry is critical for confirming enantiomeric purity. Comparative analysis with known standards (e.g., KU0063794, an mTOR inhibitor containing the same morpholine configuration) can validate retention times or optical rotation values . X-ray crystallography, if feasible, provides definitive proof of stereochemistry, as demonstrated in structurally related compounds .
Advanced Research Questions
Q. How can elimination side products be suppressed during sulfonylethanol derivatization?
- Methodological Answer : Elimination (e.g., vinylsulfone formation) is a major challenge when using strong bases like Et₃N. Substituting pyridine as a weaker base reduces deprotonation at β-hydrogens, lowering elimination rates. For example, switching from Et₃N to pyridine in chloroformate reactions decreased vinylsulfone byproducts from >30% to <10% . Reaction monitoring via TLC or LC-MS at intervals (0.5–2 hrs) helps optimize timing and quench reactions before side products dominate.
Q. What analytical strategies resolve contradictions between expected and observed spectral data for sulfonylethanol intermediates?
- Methodological Answer : Discrepancies in NMR/IR data often arise from unaccounted tautomerism or residual solvents. For instance, DMSO-d₆ can obscure alcohol proton signals; deuterium exchange or alternative solvents (CDCl₃) may clarify assignments . High-resolution mass spectrometry (HRMS) validates molecular formulas, while 2D NMR (COSY, HSQC) resolves overlapping signals in morpholine-containing compounds .
Q. How does the (2R,6S)-dimethylmorpholine configuration influence biological activity in related compounds?
- Methodological Answer : Stereochemistry critically impacts target binding. In KU0063794, the (2R,6S)-morpholine moiety enhances mTOR inhibition (IC₅₀ ~10 nM) by optimizing hydrophobic interactions and hydrogen bonding in the kinase domain . Molecular docking studies using crystal structures (e.g., PDB: XO8) can model how analogous sulfonylethanol derivatives interact with proteins, guiding structure-activity relationship (SAR) optimization .
Q. What purification techniques maximize yield and purity of sulfonylethanol derivatives?
- Methodological Answer : Recrystallization from chloroform or ethyl acetate/hexane mixtures effectively removes polar impurities. For challenging separations, flash chromatography with gradients (e.g., 5–50% EtOAc in hexane) resolves closely eluting compounds. In one study, recrystallization improved purity of a sulfonylethyl carbonate from 85% to >98% .
Data Contradiction & Optimization
Q. How should researchers address low yields in morpholine ring-forming reactions?
- Methodological Answer : Low yields often stem from steric hindrance or competing ring-opening. Using bulky leaving groups (e.g., tosylates) or high-dilution conditions mitigates these issues. For example, cyclization of 2,6-dimethylmorpholine precursors under microwave irradiation (100°C, 30 min) improved yields by 20–30% compared to conventional heating .
Q. Why might biological assays show variable activity for sulfonylethanol derivatives despite consistent synthetic protocols?
- Methodological Answer : Subtle differences in crystallinity or solvate formation can alter bioavailability. Powder X-ray diffraction (PXRD) identifies polymorphic forms, while dynamic vapor sorption (DVS) tests assess hygroscopicity. For KU0063794, amorphous forms showed 3-fold higher solubility than crystalline forms, impacting in vitro activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
